molecular formula C12H11NO3S2 B451792 METHYL 5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

METHYL 5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B451792
M. Wt: 281.4g/mol
InChI Key: MYAZUPLMWFNWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a thienylcarbonyl group, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate typically involves the reaction of 5-methyl-2-aminothiophene-3-carboxylate with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By binding to tubulin, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule inhibitors used in cancer therapy .

Properties

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4g/mol

IUPAC Name

methyl 5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C12H11NO3S2/c1-7-6-8(12(15)16-2)11(18-7)13-10(14)9-4-3-5-17-9/h3-6H,1-2H3,(H,13,14)

InChI Key

MYAZUPLMWFNWJB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)OC

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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